molecular formula C22H30O3 B1683257 Trimegestone CAS No. 74513-62-5

Trimegestone

Cat. No. B1683257
CAS RN: 74513-62-5
M. Wt: 342.5 g/mol
InChI Key: JUNDJWOLDSCTFK-PSEXJEBXSA-N
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Description

Trimegestone is a novel norpregnane progestin . It has a potent progesterone receptor and very low androgen receptor affinities but no detectable affinity to oestrogen receptor . It has been developed for use in conjunction with oestrogen for postmenopausal hormone replacement therapy (HRT) .


Synthesis Analysis

Trimegestone is one of the most potent progestins synthesized to date . It is a part of the 19-norprogesterone group . The new molecules trimegestone, drospirenone and dienogest also have antiandrogenic activity .


Molecular Structure Analysis

The molecular formula of Trimegestone is C22H30O3 . The average molecular weight is 342.479 .


Chemical Reactions Analysis

Trimegestone is metabolized mainly via hydroxylation . The 1β- and 6β-hydroxy metabolites of trimegestone are progestogens with considerable potency .


Physical And Chemical Properties Analysis

The physical and chemical properties of Trimegestone include a molecular formula of C22H30O3 and a molecular weight of 342.47 . It is stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .

Scientific Research Applications

Potent and Selective Progestin

Trimegestone demonstrates high affinity and selectivity for the human progesterone receptor, significantly greater than that of other progestins like medroxyprogesterone acetate, norethindrone, and levonorgestrel. It has low affinity for androgen, glucocorticoid, and mineralocorticoid receptors and no measurable affinity for the estrogen receptor, highlighting its improved selectivity and potency as a progestin. Its potent progestin activity is evident in its ability to induce glandular differentiation of the uterine endometrium in rabbits and maintain pregnancy, among other effects in vivo, making it a strong candidate for hormone replacement therapy (Winneker, Bitrán, & Zhang, 2003).

Hormone Replacement Therapy

Trimegestone is under development for hormone replacement therapy (HRT) and oral contraception. Its efficacy for endometrial safety has been optimized in a dose-ranging study, showing significant relief of climacteric symptoms with minimal pre-menstrual tension-like symptoms across different doses. It does not negate the beneficial effects of estrogen on lipids, making it an effective and well-tolerated progestin for postmenopausal hormone replacement therapy (al-Azzawi & Wahab, 2001).

Effects on Bone and Uterus

Trimegestone, in combination with 17β-estradiol, has been studied for the treatment of menopausal symptoms and prevention of postmenopausal osteoporosis. It effectively prevents bone loss in ovariectomized rats without inhibiting the beneficial effects of 17β-estradiol on bone, while completely blocking its uterotropic effect. This highlights its potential in maintaining bone mass and turning down undesired uterine growth stimulated by estrogen (Lepescheux et al., 2001).

Cardiovascular Risk Markers

Effects on Lipids and Lipoproteins

Trimegestone in combination with estradiol has been shown to have a favorable effect on blood lipid profiles in postmenopausal women, improving levels of high-density lipoprotein (HDL) cholesterol and apolipoprotein (apo) AI, while reducing total cholesterol, low-density lipoprotein (LDL) cholesterol, and lipoprotein(a) concentrations. This suggests that trimegestone may offer a preferable option in hormone therapy due to its more favorable HDL and apo AI profile (al-Azzawi et al., 2004).

Future Directions

Trimegestone was under development for use in birth control pills to prevent pregnancy, but ultimately was not marketed for this purpose . It is used in menopausal hormone therapy in the treatment of menopausal symptoms such as hot flashes, vaginal atrophy, and in the prevention of postmenopausal osteoporosis .

properties

IUPAC Name

(8S,13S,14S,17S)-17-[(2S)-2-hydroxypropanoyl]-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNDJWOLDSCTFK-MTZCLOFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317995
Record name Trimegestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimegestone

CAS RN

74513-62-5
Record name Trimegestone
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Record name Trimegestone [USAN:INN:BAN]
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Record name Trimegestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13129
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Record name Trimegestone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17b-[(S)-2-hydroxypropanoyl]-17-methyl-estra-4,9-diene-3-one
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Record name TRIMEGESTONE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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